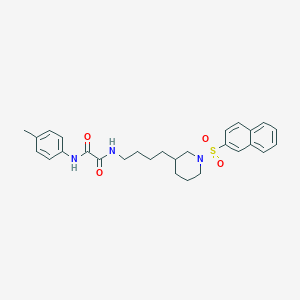

N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide

CAS No.:

Cat. No.: VC15475400

Molecular Formula: C28H33N3O4S

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H33N3O4S |

|---|---|

| Molecular Weight | 507.6 g/mol |

| IUPAC Name | N'-(4-methylphenyl)-N-[4-(1-naphthalen-2-ylsulfonylpiperidin-3-yl)butyl]oxamide |

| Standard InChI | InChI=1S/C28H33N3O4S/c1-21-11-14-25(15-12-21)30-28(33)27(32)29-17-5-4-7-22-8-6-18-31(20-22)36(34,35)26-16-13-23-9-2-3-10-24(23)19-26/h2-3,9-16,19,22H,4-8,17-18,20H2,1H3,(H,29,32)(H,30,33) |

| Standard InChI Key | CBICPLYVLNSDTG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C28H33N3O4S, with a molecular weight of 507.6 g/mol. Its IUPAC name, N'-(4-methylphenyl)-N-[4-(1-naphthalen-2-ylsulfonylpiperidin-3-yl)butyl]oxamide, reflects the integration of three key structural domains:

-

A piperidin-3-yl ring serving as the central scaffold.

-

A naphthalen-2-ylsulfonyl group attached to the piperidine nitrogen.

-

A p-tolyl oxalamide moiety linked via a butyl chain.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C28H33N3O4S |

| Molecular Weight | 507.6 g/mol |

| IUPAC Name | N'-(4-methylphenyl)-N-[4-(1-naphthalen-2-ylsulfonylpiperidin-3-yl)butyl]oxamide |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

| InChI Key | CBICPLYVLNSDTG-UHFFFAOYSA-N |

The naphthalen-2-ylsulfonyl group introduces aromatic bulk and sulfonamide functionality, which is frequently associated with enzyme inhibition or receptor modulation . The p-tolyl group (4-methylphenyl) contributes hydrophobic interactions, while the oxalamide bridge may facilitate hydrogen bonding.

Synthesis and Preparation

Synthetic Pathways

The synthesis of N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide involves a multi-step sequence:

-

Piperidine Core Formation: The piperidine ring is constructed via cyclization or reductive amination, followed by functionalization at the 3-position to introduce a butyl chain.

-

Sulfonylation: The nitrogen atom of the piperidine is sulfonylated using naphthalen-2-ylsulfonyl chloride, a reaction typically conducted under basic conditions (e.g., pyridine or triethylamine).

-

Oxalamide Coupling: The butyl chain is extended via alkylation or amide coupling to introduce the p-tolyl oxalamide group. This step often employs carbodiimide-based coupling agents like EDC or DCC.

| Supplier | Product ID | Purity | Availability |

|---|---|---|---|

| VulcanChem | VC15475400 | Research | Limited |

Pharmacological and Toxicological Considerations

Predicted ADME Properties

Computational models (e.g., SwissADME) suggest:

-

Lipophilicity: High logP (~5.2) due to the naphthalene and p-tolyl groups, indicating potential membrane permeability.

-

Solubility: Poor aqueous solubility, necessitating formulation with co-solvents or nanocarriers.

-

Metabolic Stability: Susceptibility to cytochrome P450-mediated oxidation at the piperidine and naphthalene moieties.

Toxicity Risks

The sulfonamide group raises flags for hypersensitivity reactions, while the naphthalene system may pose genotoxic risks if metabolized to epoxide intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume